molecular formula C21H16BrNO3 B214348 5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214348
M. Wt: 410.3 g/mol
InChI Key: SWGTWBZFRDMXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as BRD-7880, is a small molecule inhibitor that has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit inhibitory effects on certain enzymes and proteins, and has been investigated for its potential use in the treatment of various diseases.

Mechanism of Action

5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one works by binding to the bromodomain of BRD4, which prevents the protein from interacting with other proteins and DNA. This leads to the inhibition of gene expression in cancer cells, which can slow down their growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is that it has been shown to be a selective inhibitor of BRD4, which means that it does not affect the activity of other proteins or enzymes. However, one limitation of using this compound is that it can be difficult to synthesize, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more efficient and cost-effective methods for synthesizing this compound. Additionally, further studies are needed to investigate the potential use of 5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in the treatment of various diseases, including cancer and inflammatory disorders. Finally, research is needed to better understand the mechanism of action of this compound, which may lead to the discovery of new targets for drug development.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been described in the scientific literature. One method involves the reaction of 3-bromo-1-methyl-1H-indole-2,3-dione with 2-(naphthalen-2-yl)-2-oxoacetic acid in the presence of a base, followed by reduction with sodium borohydride to yield the final product.

Scientific Research Applications

5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. In particular, this compound has been shown to inhibit the activity of the protein BRD4, which plays a key role in the regulation of gene expression in cancer cells.

properties

Product Name

5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H16BrNO3

Molecular Weight

410.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-1-methyl-3-(2-naphthalen-2-yl-2-oxoethyl)indol-2-one

InChI

InChI=1S/C21H16BrNO3/c1-23-18-9-8-16(22)11-17(18)21(26,20(23)25)12-19(24)15-7-6-13-4-2-3-5-14(13)10-15/h2-11,26H,12H2,1H3

InChI Key

SWGTWBZFRDMXEG-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O

Origin of Product

United States

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